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Compound of Interest

Compound Name: Acetyl fluoride

Cat. No.: B1581587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and infrared (IR) spectroscopic data for acetyl fluoride (CH₃COF). The information is

presented to support compound identification, structural elucidation, and quality control in

research and development settings. All quantitative data is summarized in structured tables,

and detailed experimental protocols are provided for reproducibility.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H, ¹³C, ¹⁹F NMR, and IR

spectroscopy for acetyl fluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for Acetyl Fluoride (CH₃COF)

Parameter Value Multiplicity

Chemical Shift (δ) ~2.1 ppm Doublet

Coupling Constant (²JHF) 6.5 Hz -

Note: The chemical shift is an approximate value typical for acetyl groups and may vary slightly

based on experimental conditions.
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Table 2: ¹³C NMR Data for Acetyl Fluoride (CH₃COF)

Carbon Atom Chemical Shift (δ) Multiplicity Coupling Constant

CH₃ ~32.1 ppm Quartet ²JCF ≈ 3.9 Hz

C=O ~161.0 ppm Doublet ¹JCF ≈ 355 Hz

Note: Chemical shifts and coupling constants are predicted values and can vary. The large

one-bond carbon-fluorine coupling constant is a characteristic feature.

Table 3: ¹⁹F NMR Data for Acetyl Fluoride (CH₃COF)

Parameter Value Multiplicity Reference

Chemical Shift (δ) +45.3 ppm Quartet CFCl₃ (0 ppm)

Coupling Constant

(²JFH)
6.5 Hz - -

Citation: The ¹⁹F NMR data, including the chemical shift and coupling constant, are well-

documented in the literature.

Infrared (IR) Spectroscopy
The vibrational spectrum of acetyl fluoride is characterized by several distinct absorption

bands. The most prominent of these is the very strong carbonyl (C=O) stretch at a high

wavenumber, a feature typical of acyl fluorides.

Table 4: Vibrational Assignments for Acetyl Fluoride (Gas Phase)
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Frequency (cm⁻¹) Intensity Assignment Vibrational Mode

3034 Medium ν(CH)
Asymmetric CH₃

Stretch

2943 Medium ν(CH)
Symmetric CH₃

Stretch

1869 Very Strong ν(C=O) Carbonyl Stretch

1441 Very Strong δ(CH₃) Asymmetric CH₃ Bend

1373 Strong δ(CH₃) Symmetric CH₃ Bend

1185 Very Strong ν(C-C)
Carbon-Carbon

Stretch

1002 Medium ρ(CH₃) CH₃ Rock

853 Strong ν(C-F)
Carbon-Fluorine

Stretch

598 Strong δ(CCO) CCO Bend

Citation: These assignments are based on the detailed vibrational analysis performed by J. A.

Ramsey and J. A. Ladd in 1968.

Experimental Protocols
The following sections describe generalized protocols for acquiring NMR and IR spectra of

acetyl fluoride. Due to its low boiling point (20-21°C), handling and sample preparation require

special consideration.

NMR Spectroscopy Protocol
2.1.1 Sample Preparation

Handling: Acetyl fluoride is a gas at room temperature and is corrosive. All handling should

be performed in a well-ventilated fume hood. The compound can be condensed at low

temperatures (e.g., using a dry ice/acetone bath) for transfer.
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Solvent: Use an appropriate deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR

tube.

Procedure: A known amount of the condensed acetyl fluoride can be distilled directly into a

pre-weighed, cold NMR tube containing the deuterated solvent. Alternatively, a solution can

be prepared in a cold flask and transferred to the NMR tube. The tube must be sealed

properly to prevent evaporation.

Concentration: Aim for a concentration of 10-50 mM for ¹H NMR and 50-200 mM for ¹³C

NMR for optimal signal-to-noise.

2.1.2 Data Acquisition (¹⁹F NMR Example)

Spectrometer: A standard NMR spectrometer (e.g., 400 MHz) equipped with a fluorine-

capable probe.

Pulse Program: A standard single-pulse experiment is typically sufficient. For quantitative

measurements, an inverse-gated proton decoupling pulse program (e.g., zgfhig on Bruker

systems) should be used to suppress the Nuclear Overhauser Effect (NOE).

Acquisition Parameters:

Spectral Width (SW): A range of at least 200 ppm is recommended to ensure all fluorine

signals are captured.

Transmitter Frequency Offset (O1P): Centered on the expected chemical shift of the acyl

fluoride (~+45 ppm).

Number of Scans (NS): 16 to 64 scans are generally adequate, depending on the sample

concentration.

Relaxation Delay (D1): For quantitative analysis, a delay of at least 5 times the longest T₁

relaxation time of the fluorine nucleus is crucial. A starting value of 2-5 seconds is

common.

Acquisition Time (AQ): Typically 1-2 seconds.
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IR Spectroscopy Protocol (Gas Phase)
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell

is required.

Sample Preparation:

1. Evacuate the gas cell to remove air and moisture.

2. Introduce a small amount of acetyl fluoride gas into the cell. The pressure can be

monitored with a manometer to ensure an appropriate sample concentration for analysis.

Data Acquisition:

1. Collect a background spectrum of the empty, evacuated gas cell.

2. Collect the sample spectrum with acetyl fluoride in the cell.

3. The final absorbance spectrum is generated by ratioing the sample spectrum against the

background spectrum.

Visualizations
The following diagrams illustrate the flow of information in spectroscopic experiments and the

relationship between the acquired data and the molecular structure of acetyl fluoride.

Diagram 1: NMR Experimental Workflow
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Diagram 1: Generalized workflow for NMR spectroscopy.
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Diagram 2: Spectroscopic Data to Structure Correlation
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Diagram 2: Correlation of data and structural insights.

To cite this document: BenchChem. [Spectroscopic Profile of Acetyl Fluoride: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581587#spectroscopic-data-of-acetyl-fluoride-nmr-
ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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